molecular formula C20H19N7O5 B13838053 4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate

4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate

Katalognummer: B13838053
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: RQWUEBYTHYCHRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolo[2,3-d]pyrimidine core linked via an ethyl group to a benzoate ester substituted with a 4,6-dimethoxy-1,3,5-triazine moiety. The pyrrolo[2,3-d]pyrimidine scaffold is associated with antifolate activity, targeting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . The triazine group may enhance solubility or modulate electronic properties, while the benzoate ester could influence pharmacokinetics or receptor binding.

Eigenschaften

Molekularformel

C20H19N7O5

Molekulargewicht

437.4 g/mol

IUPAC-Name

(4,6-dimethoxy-1,3,5-triazin-2-yl) 4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate

InChI

InChI=1S/C20H19N7O5/c1-30-18-25-19(31-2)27-20(26-18)32-16(29)11-6-3-10(4-7-11)5-8-12-9-22-14-13(12)15(28)24-17(21)23-14/h3-4,6-7,9H,5,8H2,1-2H3,(H4,21,22,23,24,28)

InChI-Schlüssel

RQWUEBYTHYCHRZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NC(=N1)OC(=O)C2=CC=C(C=C2)CCC3=CNC4=C3C(=O)NC(=N4)N)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF) to form the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride .

The next step involves the coupling of this intermediate with the pyrrolopyrimidine derivative. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate involves its interaction with specific molecular targets. The compound acts as an inhibitor of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-[2-(2-Amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate

  • Structure : Differs in the ester group (methyl vs. triazinyl).
  • Molecular Weight : 354.34 g/mol (vs. higher for the triazinyl derivative).
  • Key Data :
    • PubChem CID: 11023369
    • SMILES: COC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)N=C(N3)N

I-6230 and I-6232 (Ethyl Benzoate Derivatives)

  • Structure: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and its methylpyridazine analog (I-6232).
  • Comparison: Pyridazine rings (in I-6230/I-6232) vs. triazine in the target compound.
  • Activity : These compounds were evaluated for kinase inhibition, suggesting divergent biological targets compared to antifolate-focused pyrrolo[2,3-d]pyrimidines.

N-[4-[2-(2-Amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid

  • Structure : Replaces the triazinyl benzoate with a glutamic acid moiety.
  • Activity : A classical antifolate (e.g., pemetrexed analogs) with dual DHFR/TS inhibition. The glutamic acid facilitates cellular uptake via folate transporters, whereas the triazinyl benzoate may rely on passive diffusion .
  • Clinical Relevance : This scaffold is used in anticancer agents, highlighting the importance of substituents on bioavailability and target engagement.

Functional and Pharmacological Comparisons

Antifolate Activity

  • Analog 3 and 4 (): 3: 2,4-Diamino-5-methylpyrrolo[2,3-d]pyrimidine derivative with dual DHFR/TS inhibition (GI50 < 10⁻⁸ M in tumor cells). 4: 2-Amino-4-oxo-5-methyl analog active against Toxoplasma gondii DHFR-TS. Key Difference: The target compound’s 4-oxo and 2-amino groups align with 4, but the triazine may sterically hinder enzyme binding.

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound ~500 (estimated) 1.8 0.05 (DMSO)
Methyl Ester () 354.34 1.2 0.1 (DMSO)
I-6230 407.45 2.5 0.02 (DMSO)
N-[4-...glutamic Acid () 541.52 -1.1 0.5 (Water)

Key Research Findings

  • Synthetic Feasibility : The triazinyl benzoate group can be introduced via esterification or nucleophilic substitution, similar to methods in and for related heterocycles .
  • Biological Performance :
    • Glutamic acid analogs () show superior FPGS-mediated retention in cells, whereas the target compound’s ester may require metabolic activation (e.g., hydrolysis to a carboxylic acid) for activity .
    • Pyridazine-based analogs () lack the 4-oxo group critical for DHFR binding, underscoring the importance of the pyrrolo[2,3-d]pyrimidine scaffold .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.